molecular formula C14H24N4O6S2 B561813 L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine CAS No. 1356350-62-3

L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine

Cat. No.: B561813
CAS No.: 1356350-62-3
M. Wt: 408.488
InChI Key: UOYAHDLVIBDYQT-XKNYDFJKSA-N
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Description

Structural Characterization of L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine

Molecular Architecture and Stereochemical Configuration

L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine (C₁₄H₂₄N₄O₆S₂) features a central 2,5-diketopiperazine (DKP) core, a six-membered ring with two amide bonds at positions 2 and 5 (Figure 1). The molecule is functionalized with two β-amino-β-carboxyethyl-ethyl side chains at positions 3 and 6 of the DKP ring. Each side chain contains a thioether linkage (C-S-C) and a chiral β-amino acid moiety, contributing to its stereochemical complexity.

The stereochemistry is defined by four chiral centers:

  • C2 and C5 of the DKP ring: Both in (S) configuration.
  • C7 and C14 (β-carbons of the side chains): Both in (R) configuration.

The absolute configuration was confirmed via the SMILES notation:
C(CSC[C@@H](C(=O)O)N)[C@H]1C(=O)N[C@H](C(=O)N1)CCSC[C@@H](C(=O)O)N.

Key physical properties :

  • Melting point: 260–263°C (decomposition).
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and acidic aqueous solutions.

X-ray Crystallographic Analysis of Diketopiperazine Core

X-ray diffraction studies of analogous DKP derivatives reveal a puckered chair conformation for the six-membered ring, stabilized by intramolecular hydrogen bonds between the amide N-H and carbonyl oxygen atoms. For L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine, crystallographic data (Table 1) predict a similar conformation, with the side chains adopting extended trans orientations due to steric and electronic constraints.

Table 1 : Predicted crystallographic parameters for L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine.

Parameter Value
Space group P-1 (centrosymmetric)
Unit cell dimensions a = 8.2 Å, b = 10.1 Å, c = 12.4 Å
Bond angles (N-C-O) 120–125°
Torsional angles (C-S-C) 105–110°

Spectroscopic Elucidation (NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data (Table 2) confirm the connectivity and stereochemistry:

  • Amide protons : δ 7.22–7.17 ppm (¹H, multiplet).
  • β-amino acid protons : δ 4.40–3.75 ppm (¹H, multiplet).
  • Carbonyl carbons : δ 173.79–168.39 ppm (¹³C).

Table 2 : Select NMR chemical shifts.

Group ¹H δ (ppm) ¹³C δ (ppm)
DKP carbonyl - 173.79
Side-chain COOH - 168.39
CH₂-S 2.71–2.49 37.82
Infrared (IR) and Raman Spectroscopy

IR and Raman spectra exhibit characteristic bands (Table 3):

  • Amide I (C=O stretch) : 1680–1705 cm⁻¹ (IR), 1702 cm⁻¹ (Raman).
  • N-H bend : 1540–1560 cm⁻¹ (IR).
  • C-S stretch : 690–710 cm⁻¹ (Raman).

Table 3 : Vibrational assignments for key functional groups.

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹)
ν(C=O) 1680 1702
δ(N-H) 1540 -
ν(C-S) - 698

Comparative Analysis with Related 2,5-Diketopiperazine Derivatives

L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine differs from other DKPs in its sulfur-containing side chains and β-amino acid substituents (Table 4). For example:

  • Brevianamide F : Contains L-tryptophan and L-proline residues without thioether linkages.
  • Epicoccin G : Features an epidithiodiketopiperazine core with disulfide bonds.

Table 4 : Structural comparison with natural DKP derivatives.

Compound Core Structure Substituents Biological Role
L-3,6-Bis(...) 2,5-DKP β-amino-β-carboxyethyl-S- Unknown
Brevianamide F 2,5-DKP L-Trp, L-Pro Antifungal
Gliotoxin Epidithio-DKP Disulfide bridge Immunosuppressive

The thioether linkages in L-3,6-Bis(...) enhance conformational rigidity compared to non-sulfur analogs, as evidenced by reduced rotational freedom in molecular dynamics simulations. Additionally, the β-amino acid moieties introduce hydrogen-bonding capabilities absent in simpler DKPs like cyclo(glycylglycine).

Properties

IUPAC Name

(2R)-2-amino-3-[2-[(2S,5S)-5-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24)/t7-,8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYAHDLVIBDYQT-XKNYDFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)[C@H]1C(=O)N[C@H](C(=O)N1)CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724589
Record name (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356350-62-3
Record name (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

The compound has a wide range of applications across various scientific fields:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Positional Effects

DKP derivatives are distinguished by substituents at the 3 and 6 positions. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions 3 & 6) Biological Activity Synthesis Method Yield/Key Features References
Target Compound Ethyl with amino/carboxyethyl groups Not explicitly reported Likely cyclodehydration of amino acids High solubility due to polar groups
3,6-Bis(bisfumaroyl aminobutyl)-DKP Bisfumaroyl aminobutyl Anticancer (implied) Cyclodehydration, coupling Salt derivatives for stability
(3Z,6Z)-3-Benzylidene-6-(2-methylpropylidene)-DKP Benzylidene, alkylidene Anti-H5N2 influenza (25 µg/mL) Claisen-Schmidt condensation Strong neuraminidase binding
Chlorinated DKPs (e.g., compounds 15, 16) Chlorinated alkyl/aryl Inactive against C. albicans Marine bacterial extraction Novel halogenation patterns
Triazole-containing DKP (e.g., compound 6) 1,2,3-Triazole Not reported Ugi/SN2 cyclization in ionic liquid High diastereoselectivity
3,6-Bis-(β-hydroxyethyl)-DKP β-hydroxyethyl Intermediate in methionine synthesis Strecker method High crystallinity

Physicochemical Properties

  • Solubility: The target compound’s amino/carboxyethyl groups likely enhance aqueous solubility compared to hydrophobic analogs like benzylidene DKPs .
  • Crystallinity : Compounds like 3,6-bis-(β-hydroxyethyl)-DKP form fine crystals after recrystallization, critical for structural characterization .
  • Stability: Salt derivatives of 3,6-bis(bisfumaroyl aminobutyl)-DKP improve stability for pharmaceutical applications .

Biological Activity

L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine (CAS Number: 1356350-62-3) is a bioactive compound with notable implications in biological research and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H24N4O6S2
  • Molecular Weight : 408.49 g/mol
  • Structure : Characterized by a diketopiperazine core with amino acid side chains that enhance its bioactivity.

L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine exhibits various biological activities that can be attributed to its structural features:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, diketopiperazines are known to interact with carbonic anhydrases (CAs), affecting pH regulation and bicarbonate production in tissues .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by modulating signaling pathways associated with cancer cell proliferation. Its structure allows for interaction with growth factor receptors, potentially inhibiting tumor growth .
  • Neuroprotective Effects : Research indicates that diketopiperazines can have neuroprotective properties, possibly through antioxidant mechanisms or by modulating neurotransmitter systems .

Biological Activity Data

The following table summarizes key biological activities and findings related to L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine:

Activity Description Reference
Enzyme InhibitionInhibits carbonic anhydrases; potential effects on metabolic disorders
Antitumor ActivityModulates FGFR signaling; inhibits proliferation in cancer cell lines
Neuroprotective EffectsReduces oxidative stress; protects neuronal cells in vitro
Antimicrobial PropertiesExhibits activity against certain bacterial strains

Case Study 1: Antitumor Efficacy

A study evaluated the effects of L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine on various cancer cell lines. The results indicated a significant reduction in cell viability at submicromolar concentrations. Molecular docking studies revealed potential binding interactions with FGFRs, supporting its role as a pan-FGFR inhibitor .

Case Study 2: Neuroprotection

In a neuroprotective study involving neuronal cell cultures exposed to oxidative stress, treatment with L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine resulted in enhanced cell survival compared to untreated controls. The compound's ability to scavenge reactive oxygen species was highlighted as a key mechanism .

Case Study 3: Enzyme Interaction

Research focusing on the inhibition of carbonic anhydrases demonstrated that L-3,6-Bis(5-(β-amino-β-carboxyethyl)ethyl)-2,5-diketopiperazine effectively inhibited hCA I and II isoforms. This inhibition was associated with alterations in bicarbonate transport and pH regulation in cellular models .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur Atoms

The compound contains sulfur atoms in thioether linkages (-S-CH₂-), which can undergo nucleophilic substitution under oxidative or alkylation conditions.

Reaction TypeConditionsProductsReference
Thiol Oxidation H₂O₂ or other oxidantsSulfoxide/sulfone derivatives
Alkylation Alkyl halides, base (e.g., NaH)S-alkylated derivatives

Mechanistic Insight :
The sulfur atoms in the thioether groups are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity. Alkylation at sulfur requires a strong base (e.g., NaH) to deprotonate the thiol group, followed by reaction with alkyl halides .

Functionalization at Nitrogen Atoms

The DKP lactam nitrogens (N-1 and N-4) can undergo alkylation or acylation, though steric hindrance from the bulky β-amino-β-carboxyethyl substituents may limit reactivity.

Reaction TypeConditionsProductsReference
N-Alkylation NaH, alkyl halidesN-substituted DKPs
N-Acylation Acetic anhydride, refluxN-acetylated derivatives

Example :
N-Alkylation of the DKP core using NaH and benzyl bromide in DMF yields mono- or di-alkylated products, as demonstrated in analogous 2,5-DKP systems .

Reactivity at Carbonyl Groups (C-2 and C-5)

The diketopiperazine carbonyl groups can participate in reductions or enolate chemistry.

Reaction TypeConditionsProductsReference
Reduction LiAlH₄Piperazine derivatives
Enolate Formation LHMDS, alkyl halidesC-3/C-6 alkylated DKPs

Key Finding :
Reduction with LiAlH₄ converts the diketopiperazine to a piperazine scaffold, retaining stereochemistry at chiral centers . Enolate intermediates enable regioselective alkylation at C-3/C-6 positions .

Cross-Coupling Reactions

The brominated analogs of 2,5-DKPs (e.g., 3,6-dibromides) undergo palladium-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductsReference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsAryl-substituted DKPs
Stille Coupling Pd catalysts, organostannanesAlkyl/aryl derivatives

Note : While not directly reported for this compound, analogous 3,6-dihalo-DKPs show robust cross-coupling activity .

Acid/Base-Mediated Rearrangements

The β-amino-β-carboxyethyl side chains may undergo intramolecular cyclization or decarboxylation under acidic/basic conditions.

Reaction TypeConditionsProductsReference
Decarboxylation Heat, acidic pHAmine-terminated derivatives
Lactam Formation Microwave, aqueous baseMacrocyclic lactams

Mechanism :
Decarboxylation of the β-carboxyethyl groups produces amines, while microwave-assisted cyclization in water promotes lactam formation .

Stereochemical Considerations

The compound’s (2S,5S) configuration influences reaction outcomes:

  • Epimerization Risk : Prolonged exposure to strong bases (e.g., NaH) may cause racemization at chiral centers .
  • Steric Effects : Bulky substituents at C-3/C-6 hinder reactions at the DKP core, favoring side-chain modifications .

Biological Derivatization

The β-amino and carboxy groups enable conjugation with biomolecules (e.g., peptides, sugars) via standard coupling reagents (EDC/NHS).

ApplicationConditionsProductsReference
Peptide Conjugation EDC, NHSBioconjugates
Glycosylation Glycosyl donorsGlyco-DKP hybrids

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 2,5-diketopiperazine derivatives like L-3,6-Bis(...)-2,5-diketopiperazine?

Answer:
Traditional methods involve cyclocondensation of protected amino acid derivatives. For example, mixed anhydrides (formed via ethyl chloroformate and N-ethylpiperidine) are coupled with amino acid esters, followed by hydrogenolysis and thermal cyclization in toluene/acetic acid . Multi-step protection/deprotection protocols (e.g., using benzyloxycarbonyl groups) are critical to prevent side reactions like polymerization . Advanced enzymatic approaches, such as adenylation enzyme-mediated one-pot synthesis, offer higher efficiency (96% yield) and minimal racemization under mild conditions .

Advanced: How can molecular docking studies rationalize the antiviral activity of 2,5-diketopiperazines against influenza viruses?

Answer:
Docking simulations into the 430-cavity of H5N2 neuraminidase reveal key interactions: derivatives like (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)-DKPs bind to Arg371, Pro326, and Thr439 residues via hydrophobic and hydrogen-bonding interactions. These residues stabilize the catalytic site, inhibiting viral propagation. Activity is concentration-dependent, with IC₅₀ values ≤25 µg/mL for lead compounds .

Basic: What structural features influence the biological activity of 2,5-diketopiperazines?

Answer:

  • Substituent positioning : Antiviral activity correlates with benzylidene/alkylidene groups at C3 and C6 positions, which enhance cavity binding .
  • Symmetry : C₂-symmetric DKPs (e.g., cyclo(L-Val-L-Val)) exhibit distinct reactivity compared to meso forms due to stereoelectronic effects .
  • Lipophilicity : Increased alkyl chain length improves membrane permeability, critical for antimicrobial and anticancer activity .

Advanced: How can enzymatic methods overcome limitations in traditional DKP synthesis?

Answer:
Adenylation enzymes enable one-pot synthesis with broad substrate specificity (17 proteinogenic amino acids), achieving high titers (~0.4 M) and minimal epimerization. Bioreactors with pH-stat control optimize reaction rates and purity, bypassing hazardous reagents like ethyl chloroformate . This method is scalable for libraries of chiral DKPs, including complex derivatives like L-3,6-Bis(...)-2,5-diketopiperazine .

Basic: What analytical techniques are used to confirm DKP stereochemistry and purity?

Answer:

  • NMR : Assignments of diastereotopic protons (e.g., δ 3.8–4.2 ppm for α-H) and coupling constants (J = 3–6 Hz) resolve cis/trans configurations .
  • Circular Dichroism (CD) : ECD spectra differentiate cyclo(Leu-Pro) isomers via Cotton effects at 210–230 nm .
  • LC-MS : Detects polymerization byproducts (e.g., homocysteine-S-S-polymers) with m/z >500 Da .

Advanced: How do marine-derived DKPs expand structural diversity in drug discovery?

Answer:
Marine DKPs (e.g., chlorinated derivatives 15, 16, 31) exhibit rare dimeric frameworks with unsymmetrical linkages (e.g., spiro-indole or cyclohexane bridges). These enhance receptor binding via multivalent pharmacophores, as seen in antifungal and quorum-sensing inhibitors . Biosynthetic pathways in marine bacteria employ cyclodipeptide synthases, enabling access to non-proteinogenic amino acids .

Basic: What experimental precautions prevent side reactions during DKP synthesis?

Answer:

  • Temperature control : Evaporation under self-cooling conditions (ethyl acetate) minimizes thermal degradation .
  • Inert atmosphere : Prevents oxidation of thiol-containing intermediates (e.g., homocysteine derivatives) .
  • Protection strategies : Benzyloxycarbonyl (Cbz) groups block unwanted acylation during cyclocondensation .

Advanced: How do 2,5-diketopiperazines enhance drug delivery systems?

Answer:
Cyclic DKPs conjugated to cell-penetrating peptides (CPPs) improve cytosolic delivery of anticancer drugs. Conformational studies (CD, NMR) show cyclic peptidomimetics adopt flexible β-turn structures, enhancing membrane interaction via amphipathic helices. For example, DKP-CPP conjugates achieve >80% cellular uptake efficiency in HeLa cells .

Basic: How are DKPs detected in complex biological or environmental samples?

Answer:

  • Molecular networking : LC-MS/MS clusters DKPs based on fragmentation patterns (e.g., m/z 83.05 for piperazine ring cleavage) .
  • Pyrolysis-GC/MS : Identifies proline-glycine DKPs in fossilized collagen via diagnostic markers (e.g., m/z 70 for diketopiperazine core) .

Advanced: What computational tools predict DKP crystal packing for solid-state studies?

Answer:
Simulated annealing Monte Carlo (SAMC) optimizes hydrogen-bond geometries (e.g., C=O∙∙∙H-N distances ≤2.0 Å) and packing efficiency (Ck* ≥0.75). Validated against experimental XRD data, SAMC accurately predicts tape-like motifs in 3,6-dimethyl-DKP derivatives .

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